1-(3-Iodo-4-methylbenzoyl)indoline
Description
1-(3-Iodo-4-methylbenzoyl)indoline is an indoline derivative featuring a benzoyl group substituted with iodine at the 3-position and a methyl group at the 4-position. The iodine atom likely enhances molecular polarizability and participates in halogen bonding, while the methyl group may improve lipophilicity compared to methoxy or chloro analogs. Such modifications are critical in pharmaceutical and materials science contexts, where small structural changes can dramatically alter functionality.
Properties
Molecular Formula |
C16H14INO |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(3-iodo-4-methylphenyl)methanone |
InChI |
InChI=1S/C16H14INO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
PMCRRRWYCVBEIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Indoline Derivatives
*Estimated based on analog substitution (methoxy → methyl).
Key Observations:
- Substituent Effects: Iodo vs. Chloro: The iodo substituent (present in the target compound and ’s analog) enhances molecular weight and polarizability compared to chloro (). Iodine’s larger atomic radius may also influence crystal packing via halogen bonding . Methyl vs.
- Functional Groups :
- The benzoyl group (, target compound) differs from benzyl () and boronate ester () moieties. Benzoyl derivatives are more electron-withdrawing, affecting charge transfer in dyes .
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